molecular formula C7H13ClO2 B1266183 Butyl 2-chloropropanoate CAS No. 54819-86-2

Butyl 2-chloropropanoate

Cat. No.: B1266183
CAS No.: 54819-86-2
M. Wt: 164.63 g/mol
InChI Key: KATNUXHENWPMQJ-UHFFFAOYSA-N
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Description

Butyl 2-chloropropanoate is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a butyl ester of 2-chloropropanoic acid and is known for its applications in various chemical processes. This compound is characterized by its clear, colorless liquid form and is used in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloropropanoic acid and butanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed:

Scientific Research Applications

Butyl 2-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of esters, amides, and other derivatives.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug synthesis.

    Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 2-chloropropanoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of 2-chloropropanoic acid and butanol. The chlorine atom in the molecule also makes it susceptible to nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles .

Comparison with Similar Compounds

    Butyl 2-bromopropanoate: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates due to the difference in halogen reactivity.

    Butyl 2-fluoropropanoate: Contains a fluorine atom, which significantly alters its reactivity and applications due to the strong carbon-fluorine bond.

    Butyl 2-hydroxypropanoate: Lacks the halogen atom and has a hydroxyl group instead, leading to different chemical properties and reactivity.

Uniqueness: Butyl 2-chloropropanoate is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of compounds where the chlorine atom can be selectively replaced .

Properties

IUPAC Name

butyl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATNUXHENWPMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970163
Record name Butyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54819-86-2
Record name Propanoic acid, 2-chloro-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54819-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-chloropropionate
Source ChemIDplus
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Record name Butyl 2-chloropropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the reactivity of Butyl 2-chloropropanoate with the lipase from Bacillus sp. RSJ1?

A1: The research paper demonstrates that the extracellular alkaline lipase produced by Bacillus sp. RSJ1 can effectively catalyze the hydrolysis of this compound. [] This suggests that the enzyme recognizes the ester bond within the molecule and facilitates its breakdown in the presence of water. Interestingly, the research also showed that this lipase exhibits selectivity towards esters with smaller substituents. While it successfully hydrolyzed this compound and similar esters with chloro and methyl groups, it was unable to act upon esters containing bulkier substituents like bromo and phenyl groups. [] This suggests that the enzyme's active site might possess specific steric requirements, favoring the binding and subsequent hydrolysis of smaller ester substrates.

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